molecular formula C10H18S B036435 1-p-Menthene-8-thiol CAS No. 71159-90-5

1-p-Menthene-8-thiol

Cat. No. B036435
CAS RN: 71159-90-5
M. Wt: 170.32 g/mol
InChI Key: ZQPCOAKGRYBBMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-p-Menthene-8-thiol's synthesis has been described in various studies. A convenient synthesis method was outlined by Demole et al. (1982), making its production more accessible for research and industrial applications. Structural modifications in the synthesis of 1-p-Menthene-8-thiol derivatives have been explored to understand changes in odor threshold and quality (Schoenauer & Schieberle, 2016).

Molecular Structure Analysis

The molecular structure of 1-p-Menthene-8-thiol has been studied extensively. The gas chromatographic separation and sensory evaluation of its enantiomers, using enantioselective gas chromatography-olfactometry, have provided insights into its influence on the natural odor of grapefruit (Lehmann, Dietrich, Hener, & Mosandl, 1995).

Chemical Reactions and Properties

1-p-Menthene-8-thiol's reactions have been studied in various contexts. The synthesis and characterization of derivatives, their use in thiol chemosensing, and their applications in bioimaging have been explored (Yang et al., 2013). Additionally, the reaction of thiols with 8-azidoadenosine derivatives leading to 8-aminoadenosine derivatives has been reported (Cartwright, Hutchinson, & Armstrong, 1976).

Scientific Research Applications

Flavor Impact in Grapefruit Juice

1-p-Menthene-8-thiol is identified as a potent character-donating constituent of grapefruit juice, occurring at ppb-level or below. Its synthesis and the impact on the flavor of grapefruit juice have been extensively studied (Demole, Enggist, & Ohloff, 1982).

Stereoisomeric Flavor Compounds

Research has been conducted on the separation and sensory evaluation of 1-p-Menthene-8-thiol enantiomers using enantioselective gas chromatography-olfactometry. This study reveals the influence of different enantiomers on the natural odor of grapefruit (Lehmann, Dietrich, Hener, & Mosandl, 1995).

Structure-Odor Activity Studies

Investigations on the structure of 1-p-Menthene-8-thiol have shown that it contributes to the overall odor of grapefruit with an extremely low odor threshold. Modifications in its structure can lead to changes in odor threshold and quality, which has implications for food flavoring (Schoenauer & Schieberle, 2016).

Renewable Natural Resources for Flavoring

A study on chemoenzymatic access to thiol compounds, including 3-thio-p-menthene, shows its importance in flavor and fragrance chemistry, presenting various fruity notes (Dia et al., 2010).

Screening for Novel Mercaptans in Fruits and Wines

Research on screening mercaptans in fruits and wines, including 1-p-menthene-8-thiol, has led to the identification of new mercapto terpenoids occurring naturally in these products (Schoenauer & Schieberle, 2019).

Thiol-Chromene Click Chemistry for Bioimaging

Studies on thiol-chromene click chemistry show its utility in detecting thiols like cysteine and its applications in bioimaging, demonstrating the versatility of thiol chemistry in biological contexts (Yang et al., 2013).

Thiol-Click Chemistry in Material Science

The field of thiol-click chemistry has been explored for its potential in material synthesis and applications, highlighting its versatility across various scientific domains (Hoyle, Lowe, & Bowman, 2010).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 1-p-Menthene-8-thiol . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Future Directions

The development of less-toxic organic nitriles has emerged as an attractive alternative . This could potentially impact the synthesis and use of compounds like 1-p-Menthene-8-thiol in the future. Additionally, the analytical evaluation of volatile thiols has been intensively performed in various foods and beverages, and many novel techniques related to derivatization, isolation, separation, and detection have been developed . This suggests that there is ongoing interest and potential for future research in this area.

properties

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18S/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPCOAKGRYBBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052458
Record name 2-(4-Methylcyclohex-3-en-1-yl)propane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid with aroma and taste of grapefruit in dilute solution
Record name 1-p-Menthene-8-thiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/132/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

37.00 °C. @ 0.10 mm Hg
Record name p-Menth-1-ene-8-thiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035703
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water, soluble in fat
Record name 1-p-Menthene-8-thiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/132/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.948 (20°)
Record name 1-p-Menthene-8-thiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/132/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-p-Menthene-8-thiol

CAS RN

71159-90-5
Record name 1-p-Menthene-8-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71159-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-p-Menthene-8-thiol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexene-1-methanethiol, .alpha.,.alpha.,4-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(4-Methylcyclohex-3-en-1-yl)propane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,4-trimethylcyclohex-3-ene-1-methanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-P-MENTHENE-8-THIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AT54D0N8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name p-Menth-1-ene-8-thiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035703
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

0.637 g (3.8 mM) of the compound prepared according to letter (b) above in 12 ml of tetrahydrofuran (THF) were added under nitrogen atmosphere to a stirred boiling suspension of 72 mg (1.9 mM) of LiAlH4 in 3 ml of THF. The reaction mixture was refluxed for 1 further hour, then cooled at 0° C. and the excess of LiAlH4 decomposed by addition of water. The obtained mixture was then extracted with ether (3×) and the organic phase washed with water (3×), dried and evaporated. After fractional distillation of the crude residue, there were obtained 0.450 g (69% yield) of the desired 1-p-menthene-8-thiol, b.p. 40° C./0.133 Pa.
[Compound]
Name
compound
Quantity
0.637 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
72 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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